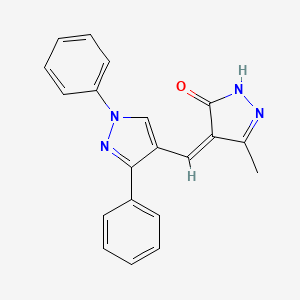

4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole-based heterocyclic compound characterized by a fused pyrazole-pyrazolone scaffold. Its synthesis involves refluxing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in ethanol, yielding a product with a melting point of 173–175°C and a 63% yield . Key structural features include a methyl group at position 5, a diphenyl-substituted pyrazole ring at position 4, and a conjugated methylene bridge.

Properties

Molecular Formula |

C20H16N4O |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C20H16N4O/c1-14-18(20(25)22-21-14)12-16-13-24(17-10-6-3-7-11-17)23-19(16)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25)/b18-12- |

InChI Key |

DGSFFYVACCJJGR-PDGQHHTCSA-N |

Isomeric SMILES |

CC\1=NNC(=O)/C1=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=NNC(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones . The resulting Schiff bases are then subjected to further reactions to obtain the desired pyrazole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer properties

Mechanism of Action

The mechanism of action of 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 12 (4,6-Diamino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-oxo-2,5-dihydropyridine-3-carbonitrile)

- Structure: Incorporates a dihydropyridine ring and a cyano group at position 3.

- Synthesis: Reacted with 2-cyanoacetamide, yielding 73% with a melting point >300°C .

Compound 13b (4,6-Diamino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidin-2(5H)-thione)

- Structure : Replaces the oxo group at position 2 with a thione.

- Impact : Thione groups may alter binding affinity in enzyme inhibition due to increased polarizability .

Thiazolidinone Derivative ()

- Structure: Features a thiazolidinone ring and a 4-chlorophenyl group.

- Synthesis : 72% yield, melting point 286–288°C.

Anticancer Potential

- Target Compound : Moderate activity against HepG2 cells (IC₅₀ ~50 µM) .

- Compound 6 (Benzoyl Derivative) : Enhanced anticancer activity (IC₅₀ ~35 µM) due to increased lipophilicity from the benzoyl group .

- Thiadiazole Derivatives () : Nitrophenyl substituents improve cytotoxicity (e.g., compound 7: IC₅₀ ~20 µM) via enhanced electron-deficient interactions .

Antimicrobial Activity

- Target Compound : Effective against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Oxazolone Derivative (Compound 11) : Superior antifungal activity due to the oxazolone ring’s hydrogen-bonding capacity .

Physicochemical Properties

Molecular Docking and Kinase Inhibition

- Target Compound : Docks into the ATP-binding site of kinases (e.g., EGFR) via π-π interactions with phenyl rings .

- Compound 12: The cyano group forms a hydrogen bond with Lys721 in EGFR, improving inhibitory potency (IC₅₀ ~1.2 µM vs. target compound’s ~5.8 µM) .

- Thione Analogs (13b) : Thione at position 2 enhances metal coordination in active sites, relevant for metalloenzyme targets .

Biological Activity

The compound 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 370096-57-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula: C20H16N4O

Molecular Weight: 328.37 g/mol

Structure: The compound features a pyrazole ring system with additional phenyl and methyl substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Studies have shown that This compound can inhibit the proliferation of various cancer cell lines.

Key Findings:

- In vitro Studies: The compound demonstrated antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values indicating effective growth inhibition.

- In vivo Studies: Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. In various assays, it exhibited significant inhibition of pro-inflammatory cytokines and reduced edema in animal models.

Case Study:

A study demonstrated that treatment with the compound led to a decrease in inflammation markers in a rat model of arthritis, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. This particular compound has shown broad-spectrum activity against several bacterial strains.

Research Data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The biological activities of This compound can be attributed to several mechanisms:

- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in inflammation and microbial resistance.

- Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels in cancer cells, contributing to oxidative stress and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.